molecular formula C15H15N5O2 B2968839 N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415531-10-9

N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2968839
CAS No.: 2415531-10-9
M. Wt: 297.318
InChI Key: XSTHWODYEBFFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a carboxamide group at position 6 and a 2-ethoxypyridin-3-ylmethyl moiety. The ethoxy group on the pyridine ring may enhance lipophilicity and metabolic stability compared to hydroxyl or methoxy substituents, while the carboxamide group facilitates hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-2-22-15-11(4-3-7-17-15)10-18-14(21)12-5-6-13-16-8-9-20(13)19-12/h3-9H,2,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTHWODYEBFFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of imidazo[1,2-b]pyridazine derivatives generally involves a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions. This method is effective in producing various derivatives with different substituents at the 6-position, which can significantly influence their biological activities .

Binding Affinity to Amyloid Plaques

Research has demonstrated that derivatives of imidazo[1,2-b]pyridazine can bind to amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer's. In a study evaluating several derivatives, binding affinities ranged from 11.0 nM to over 1000 nM depending on the substitution patterns. Notably, one derivative exhibited a high binding affinity (K_i = 11.0 nM), suggesting its potential use as a radiotracer for imaging amyloid plaques .

Anticancer Properties

Imidazo[1,2-b]pyridazines have also been investigated for their anticancer properties. A recent study highlighted that certain derivatives selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound this compound was shown to exhibit significant cytotoxic effects against various cancer cell lines .

Table 1: Biological Activities of Imidazo[1,2-b]pyridazine Derivatives

Compound NameBinding Affinity (nM)Anticancer ActivityNotes
This compound11.0YesPotential imaging agent for Aβ plaques
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine11.0NoHigh binding affinity
Other derivatives>1000VariableDependent on substitution

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It may involve:

  • Inhibition of Protein Aggregation : By binding to amyloid plaques, it may prevent further aggregation of amyloid-beta peptides.
  • Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-b]pyridazine Core

Key analogs differ in substituents at positions 3 and 6 of the imidazo[1,2-b]pyridazine scaffold, influencing physicochemical and pharmacological properties:

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Weight Key Properties/Activities Evidence ID
N-[(2-Ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide 2-ethoxypyridin-3-ylmethyl Carboxamide ~350–400 (est.) Enhanced metabolic stability
3-(4-(Trifluoromethyl)phenyl)-N-(4-cyanophenyl)-N-methylimidazo[1,2-b]pyridazine-6-carboxamide 4-(Trifluoromethyl)phenyl Carboxamide (N-methyl, 4-cyanophenyl) High electronegativity, lipophilicity
(S)—N-(1-(3-(2-Hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxy-N-methylacetamide 2-Hydroxypyridin-3-yl 2-Methoxy-N-methylacetamide-pyrrolidinyl 382.4 Polar, hydrogen-bonding capacity
2-Cyclopropyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide Cyclopropyl Carboxamide (2-fluorophenylmethyl) 310.33 Increased lipophilicity (fluorine)

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethyl group in the analog from enhances metabolic stability and target affinity due to its electronegativity, but may reduce solubility compared to the ethoxy group in the target compound .
  • Polar Substituents : Hydroxyl or methoxy groups (e.g., ) improve solubility but may decrease blood-brain barrier penetration, whereas the ethoxy group balances lipophilicity and stability .
Antimalarial Activity

Diarylated imidazopyridazines () with sulfinyl or amino substituents (e.g., compounds 44 and 45) demonstrate antimalarial activity via kinase inhibition. The target compound’s ethoxypyridinylmethyl group may offer similar efficacy with improved pharmacokinetics due to reduced polarity .

Kinase Inhibition

Compounds like (S)—N-(1-(3-(2-hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)-N-methylcyclopentanecarboxamide () target adaptor-associated kinase 1 (AAK1) for pain treatment. The target compound’s carboxamide and ethoxy groups likely facilitate analogous interactions but with distinct selectivity profiles .

Q & A

What are the established synthetic routes for N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclocondensation of substituted pyridazines with appropriate amines or carbonyl derivatives. For example, imidazo[1,2-b]pyridazine cores can be formed via reactions between 3-aminopyridazine and α-haloketones under reflux in solvents like 1,2-dimethoxyethane . Substitution at the 2-position (e.g., introducing the 2-ethoxypyridinylmethyl group) may employ nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, with yields highly dependent on catalyst choice (e.g., Pd/C for reductions) and inert atmospheres to prevent oxidation . Purification often requires column chromatography or recrystallization to achieve >95% purity.

How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., ethoxy group at δ ~1.3 ppm for CH3 and δ ~4.0 ppm for OCH2). Aromatic protons in the imidazo[1,2-b]pyridazine core appear as distinct multiplets between δ 7.0–9.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC : Reverse-phase HPLC with UV detection (λ ~260–280 nm) assesses purity. Method optimization may involve C18 columns and acetonitrile/water gradients .

What in vitro biological screening models are appropriate for evaluating its antimicrobial or anticancer potential?

Answer:

  • Antimicrobial : Use axenic amastigote cultures of Leishmania infantum or bloodstream-form Trypanosoma brucei for protozoal activity, with EC50 determination via resazurin assays .
  • Anticancer : Screen against human cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. Compare IC50 values to reference drugs (e.g., doxorubicin). Kinase inhibition (e.g., Pim kinases) can be tested via ADP-Glo™ assays .

How do solubility and stability profiles impact its biological efficacy, and what formulation strategies can mitigate these issues?

Answer:
Low aqueous solubility (common in imidazo[1,2-b]pyridazines) may reduce bioavailability, as seen in compound 3 (EC50 >7.8 µM in HepG2 due to poor solubility) . Strategies:

  • Prodrug Design : Introduce phosphate or PEGylated groups to enhance solubility.
  • Co-solvents : Use DMSO/cyclodextrin complexes for in vitro assays.
  • Nanoparticle Encapsulation : Lipid-based carriers improve in vivo delivery .

What computational methods are employed to predict binding modes with target proteins like kinases or microbial enzymes?

Answer:

  • Molecular Docking : Tools like AutoDock Vina predict interactions with kinase ATP pockets (e.g., Pim-1). Validate with crystal structures (PDB: 2O63) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethoxy groups) with inhibitory activity .

How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models. Poor oral bioavailability may explain in vivo inefficacy despite potent in vitro activity .
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites.
  • Structural Optimization : Introduce polar groups (e.g., -OH, -COOH) to improve solubility and reduce first-pass metabolism .

What strategies are effective in optimizing the compound's selectivity for target enzymes over structurally similar off-targets?

Answer:

  • SAR Studies : Modify the pyridazine 3-position (e.g., methyl vs. trifluoromethoxy groups) to exploit hydrophobic pockets in target kinases (e.g., Pim-1 vs. Pim-2) .
  • Covalent Inhibition : Introduce acrylamide moieties for irreversible binding to non-conserved cysteine residues.
  • Fragment-Based Screening : Identify core scaffolds with high target specificity before adding substituents .

How does the electronic nature of substituents on the pyridazine ring influence its pharmacological properties?

Answer:
Electron-withdrawing groups (e.g., -NO2 at position 3) enhance electrophilicity, improving interactions with catalytic lysines in kinases. However, they may reduce solubility, as seen in compound 3 . Conversely, electron-donating groups (e.g., -OCH3) increase metabolic stability but may reduce binding affinity. Hammett constants (σ) can predict substituent effects on reactivity and logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.